N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism for Emesis and Depression
Compounds structurally related to the specified chemical have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The construction of solubilizing groups within these compounds aims to increase water solubility, thereby enhancing their oral bioavailability for both intravenous and oral clinical administration. Such advancements signify the potential of these compounds in treating conditions associated with NK1 receptor activity, including chemotherapy-induced nausea and psychological disorders (Harrison et al., 2001).
Development of Morpholine Acetal Human NK-1 Receptor Antagonists
Another area of application involves the structural optimization of morpholine acetal human NK-1 receptor antagonists. These modifications have led to potent, long-acting antagonists as evidenced by their ability to displace substance P from NK-1 receptors and inhibit inflammation and central NK-1 receptor stimulation in preclinical animal models. This research suggests the potential of these compounds in the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Orexin Receptor Antagonism for Sleep Modulation
The blockade of orexin receptors, particularly the orexin-2 receptor (OX2R) and dual OX1/OX2R antagonism, has been studied for its role in sleep promotion. Selective antagonism of these receptors affects sleep architecture and monoamine release in preclinical models, offering insights into the treatment of sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).
KCNQ2 Potassium Channel Openers for Migraine
Compounds featuring morpholine and related structural motifs have been synthesized as KCNQ2 potassium channel openers, displaying significant activity in a rat model of migraine. This highlights their potential application in developing treatments for neurological conditions such as migraines, further emphasizing the versatility of this chemical framework in medicinal chemistry (Wu et al., 2003).
Future Directions
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-19-5-3-18(4-6-19)24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHCKOUAIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.